Evidence Item 1: Potency and Kinetic Mechanism Relative to CD38 Inhibitor 78c
Ara-F-NAD⁺ demonstrates a Kᵢ of 169 nM against CD38 NADase activity and is characterized as a slow-binding inhibitor . In contrast, the potent small-molecule CD38 inhibitor compound 78c (CD38 inhibitor 1) exhibits an IC₅₀ of 7.3 nM against human CD38 . This 23-fold difference in potency, coupled with the distinct kinetic mechanisms, defines non-overlapping experimental utility.
| Evidence Dimension | Inhibitory potency against human CD38 NADase |
|---|---|
| Target Compound Data | Kᵢ = 169 nM |
| Comparator Or Baseline | Compound 78c (CD38 inhibitor 1), IC₅₀ = 7.3 nM |
| Quantified Difference | Compound 78c is approximately 23-fold more potent than Ara-F-NAD⁺ based on primary binding affinity metrics. |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
The moderate potency and slow-binding kinetics of Ara-F-NAD⁺ make it a more pharmacologically tractable tool for studying CD38 dynamics without the complete, rapid enzyme ablation associated with picomolar inhibitors.
